molecular formula C11H22O2S B8509625 2-Sulfanylundecanoic acid CAS No. 192082-40-9

2-Sulfanylundecanoic acid

Cat. No. B8509625
M. Wt: 218.36 g/mol
InChI Key: DYAOREPNYXXCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08206824B2

Procedure details

In the absence of light, the precipitated CdSe nanocrystals are dissolved in the MUA-methanol solution. The resulting solution is stirred under an Argon flow for about 2 hours to form mercaptoundecanoic acid (MUA)-capped CdSe nanocrystals. Ethyl acetate and ethyl ether are used to precipitate and wash (repeatedly between about 2 and 3 times) the MUA-capped CdSe nanocrystals. Subsequently, the MUA-capped CdSe nanocrystals preferably are dispersed in isopropanol to define a cadmium selenide (CdSe) solution.
Name
MUA methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[C:3]([OH:5])=[O:4].CO>[Se-2].[Cd+2]>[SH:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[C:3]([OH:5])=[O:4] |f:0.1,2.3|

Inputs

Step One
Name
MUA methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC(C(=O)O)CCCCCCCCC.CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Se-2].[Cd+2]

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution is stirred under an Argon flow for about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
SC(C(=O)O)CCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.